molecular formula C11H16O3 B8277359 5-(5-Acetyl-2-furanyl)pentanol

5-(5-Acetyl-2-furanyl)pentanol

Cat. No.: B8277359
M. Wt: 196.24 g/mol
InChI Key: LDCMEZRLBSKVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Acetyl-2-furanyl)pentanol is a furan-substituted pentanol derivative characterized by a pentanol chain attached to the 2-position of a furan ring bearing an acetyl group at the 5-position. Its structure combines the hydrophilicity of the alcohol group with the aromaticity and reactivity of the acetylated furan, enabling diverse chemical interactions .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-[5-(5-hydroxypentyl)furan-2-yl]ethanone

InChI

InChI=1S/C11H16O3/c1-9(13)11-7-6-10(14-11)5-3-2-4-8-12/h6-7,12H,2-5,8H2,1H3

InChI Key

LDCMEZRLBSKVIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)CCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 5-(5-Acetyl-2-furanyl)pentanol with other pentanol derivatives:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 5-acetyl-2-furanyl, primary alcohol C₁₁H₁₆O₃ 196.24 Polar due to acetyl and alcohol groups; reactive furan ring
5-Phenyl-1-pentanol Phenyl group at terminal carbon C₁₁H₁₆O 164.24 Hydrophobic; higher boiling point (~280–284°C)
5-Azido-1-pentanol Azide group at terminal carbon C₅H₁₁N₃O 129.16 High reactivity in click chemistry; explosive potential
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Eight fluorine atoms on carbons 2–5 C₅H₄F₈O 232.07 High density (1.67 g/cm³); low polarity; thermal stability (bp 140–142°C)
1-Pentanol (straight-chain) Straight-chain primary alcohol C₅H₁₂O 88.15 Moderate hydrophobicity; used in flavor compounds

Chemical Reactivity and Functional Differences

  • Steric and Electronic Effects: The acetyl group in this compound withdraws electrons from the furan ring, enhancing its electrophilicity. This contrasts with 5-Phenyl-1-pentanol, where the phenyl group donates electrons, increasing hydrophobicity . Branched analogs like 3-methyl-1-butanol exhibit reduced extraction efficiency compared to straight-chain 1-pentanol due to steric hindrance .
  • Reactivity in Synthesis: 5-Azido-1-pentanol participates in azide-alkyne cycloadditions (click chemistry), whereas the acetyl-furan group in the target compound may undergo nucleophilic substitutions or Diels-Alder reactions .

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